molecular formula C17H18F2N4O B2663574 3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1396713-06-6

3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide

Número de catálogo: B2663574
Número CAS: 1396713-06-6
Peso molecular: 332.355
Clave InChI: TYFSAGFUQKEUJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-Difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms at the 3 and 4 positions, and a piperidine ring attached to a pyrazine moiety

Aplicaciones Científicas De Investigación

3,4-Difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in targeting neurological pathways and receptors due to its piperidine and pyrazine components.

  • Biological Studies: : The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action and potential therapeutic uses.

  • Chemical Biology: : It serves as a tool compound in chemical biology to study the interactions of small molecules with biological macromolecules.

  • Pharmaceutical Development: : The compound is explored for its potential in drug development, particularly for conditions such as cancer, inflammation, and infectious diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The synthesis begins with the preparation of the piperidine intermediate. This can be achieved through the reaction of pyrazine with piperidine under suitable conditions, often involving a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.

  • Benzamide Formation: : The next step involves the introduction of the benzamide moiety. This is typically done by reacting the piperidine intermediate with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine (TEA) to facilitate the nucleophilic substitution reaction.

  • Final Coupling: : The final step is the coupling of the benzamide with the piperidine intermediate. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization and chromatography to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, which can be catalyzed by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : The difluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a catalyst or a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of piperidine N-oxide derivatives.

    Reduction: Conversion to N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)aniline.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 3,4-difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic natural ligands of certain receptors, while the pyrazine moiety can enhance binding affinity and specificity. The difluorobenzamide core may contribute to the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

    3,4-Difluorobenzamide: Lacks the piperidine and pyrazine moieties, making it less specific in its biological activity.

    N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)benzamide: Similar structure but without the difluorine substitution, which may affect its binding properties and stability.

    Pyrazine-2-carboxamide derivatives: These compounds share the pyrazine moiety but differ in their overall structure and biological activity.

Uniqueness

3,4-Difluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzamide is unique due to its combination of a difluorobenzamide core with a piperidine-pyrazine moiety, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a therapeutic agent by improving binding specificity and stability.

Propiedades

IUPAC Name

3,4-difluoro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c18-14-2-1-13(9-15(14)19)17(24)22-10-12-3-7-23(8-4-12)16-11-20-5-6-21-16/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFSAGFUQKEUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.